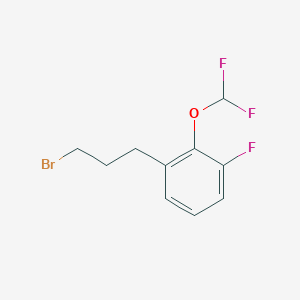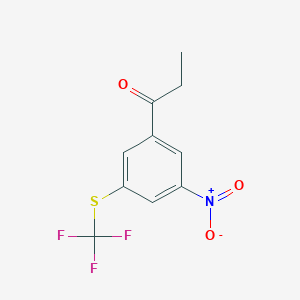
1-Chloro-1-(5-iodo-2-mercaptophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(5-iodo-2-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H8ClIOS and a molecular weight of 326.58 g/mol . This compound is characterized by the presence of a chloro group, an iodo group, and a mercapto group attached to a phenyl ring, along with a propan-2-one moiety. It is primarily used in laboratory settings and for the manufacture of various substances .
Méthodes De Préparation
The synthesis of 1-Chloro-1-(5-iodo-2-mercaptophenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-iodo-2-mercaptophenol and 1-chloropropan-2-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the production process may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
1-Chloro-1-(5-iodo-2-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to form thiols.
Common Reagents and Conditions: Typical reagents used in these reactions include sodium hydroxide, potassium carbonate, and various oxidizing or reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Chloro-1-(5-iodo-2-mercaptophenyl)propan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, it is explored for its potential therapeutic applications. Its derivatives may serve as lead compounds for the development of new drugs.
Industry: The compound is used in the manufacture of various chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(5-iodo-2-mercaptophenyl)propan-2-one involves its interaction with molecular targets and pathways. The compound’s functional groups, such as the chloro and mercapto groups, play a crucial role in its reactivity and biological activity. For example, the mercapto group can form covalent bonds with thiol-containing enzymes, potentially inhibiting their activity. The chloro group may participate in nucleophilic substitution reactions, leading to the formation of new chemical entities .
Comparaison Avec Des Composés Similaires
1-Chloro-1-(5-iodo-2-mercaptophenyl)propan-2-one can be compared with other similar compounds, such as:
1-Chloro-1-(2-iodo-5-mercaptophenyl)propan-2-one: This compound has a similar structure but with different positional isomers of the iodo and mercapto groups.
1-Bromo-1-(5-iodo-2-mercaptophenyl)propan-2-one: This compound has a bromo group instead of a chloro group. The presence of the bromo group can influence the compound’s reactivity and interactions with other molecules.
1-Chloro-1-(5-iodo-2-hydroxyphenyl)propan-2-one: This compound has a hydroxy group instead of a mercapto group.
Propriétés
Formule moléculaire |
C9H8ClIOS |
|---|---|
Poids moléculaire |
326.58 g/mol |
Nom IUPAC |
1-chloro-1-(5-iodo-2-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H8ClIOS/c1-5(12)9(10)7-4-6(11)2-3-8(7)13/h2-4,9,13H,1H3 |
Clé InChI |
SMMQMWXCLDCABS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C=CC(=C1)I)S)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



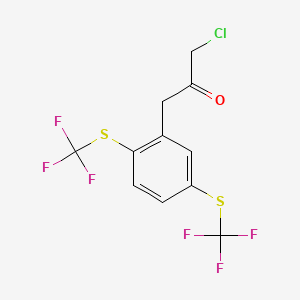
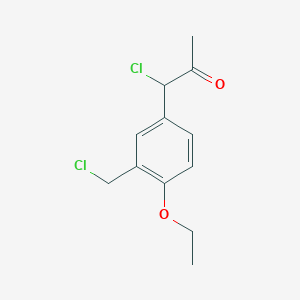
![Methyl 2-((1R,3R,3''R,5R,5'R,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)acetate](/img/structure/B14048123.png)
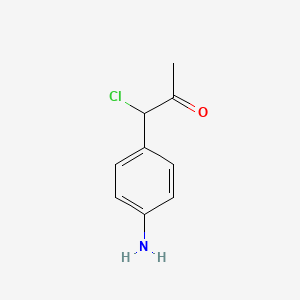
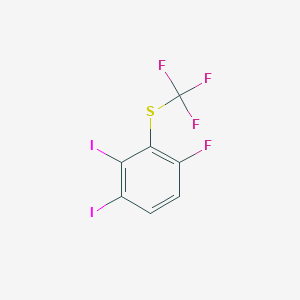
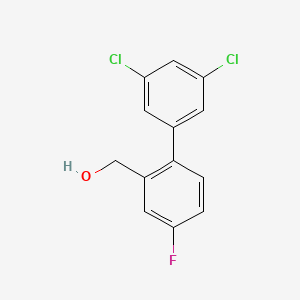


![Tert-butyl 1-oxo-3,4,6,7,8,9-hexahydropyrido[3,4-B]indolizine-2(1H)-carboxylate](/img/structure/B14048143.png)
